N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
Brand Name:
Vulcanchem
CAS No.:
132774-52-8
VCID:
VC21246296
InChI:
InChI=1S/C14H14N2O8/c17-9-1-2-10(18)15(9)7-8-23-13(21)5-6-14(22)24-16-11(19)3-4-12(16)20/h1-2H,3-8H2
SMILES:
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCN2C(=O)C=CC2=O
Molecular Formula:
C14H14N2O8
Molecular Weight:
338.27 g/mol
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
CAS No.: 132774-52-8
Cat. No.: VC21246296
Molecular Formula: C14H14N2O8
Molecular Weight: 338.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132774-52-8 |
|---|---|
| Molecular Formula | C14H14N2O8 |
| Molecular Weight | 338.27 g/mol |
| IUPAC Name | 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2,5-dioxopyrrol-1-yl)ethyl] butanedioate |
| Standard InChI | InChI=1S/C14H14N2O8/c17-9-1-2-10(18)15(9)7-8-23-13(21)5-6-14(22)24-16-11(19)3-4-12(16)20/h1-2H,3-8H2 |
| Standard InChI Key | HLYQBBSYKLLKAF-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCN2C(=O)C=CC2=O |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCN2C(=O)C=CC2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator